molecular formula C10H14N6 B14910929 N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14910929
M. Wt: 218.26 g/mol
InChI Key: QIRDJHXAKJGMCL-UHFFFAOYSA-N
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Description

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring, with a cyclohexyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a nitrile, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyltetrazolo[1,5-b]pyridazin-6-amine
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific structural features, such as the cyclohexyl group and the fused tetrazole-pyridazine ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C10H14N6/c1-2-4-8(5-3-1)11-9-6-7-10-12-14-15-16(10)13-9/h6-8H,1-5H2,(H,11,13)

InChI Key

QIRDJHXAKJGMCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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